molecular formula C26H22BrN3O3S B3296213 (7-{[(4-Bromophenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol CAS No. 892419-10-2

(7-{[(4-Bromophenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol

Cat. No.: B3296213
CAS No.: 892419-10-2
M. Wt: 536.4 g/mol
InChI Key: UJERABRGGTVQNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex heterocyclic molecule featuring a tricyclic core (2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaene) with a 4-bromophenylmethylsulfanyl substituent at position 7, a 2-methoxyphenyl group at position 5, and a hydroxymethyl group at position 11.

Properties

IUPAC Name

[7-[(4-bromophenyl)methylsulfanyl]-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22BrN3O3S/c1-15-23-20(17(13-31)12-28-15)11-21-25(33-23)29-24(19-5-3-4-6-22(19)32-2)30-26(21)34-14-16-7-9-18(27)10-8-16/h3-10,12,31H,11,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJERABRGGTVQNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4OC)SCC5=CC=C(C=C5)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (7-{[(4-Bromophenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol is a complex organic molecule notable for its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing research findings.

Structural Characteristics

This compound features a triazatricyclo framework with multiple aromatic substituents including a bromophenyl and a methoxyphenyl group. These structural elements contribute to its potential interactions within biological systems.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly focusing on its potential as an antitumor agent and its interactions with specific biological targets.

1. Antitumor Activity

Research has shown that compounds with similar structural motifs exhibit significant inhibitory effects on tumor cell growth. For instance, derivatives containing arylthio groups have been reported to inhibit the growth of several human tumor cell lines effectively . The compound's structure suggests that it may also interact with key enzymes involved in cancer progression.

2. Enzymatic Interactions

The compound may undergo enzymatically mediated transformations within biological systems. These reactions could involve metabolic pathways where enzymes catalyze specific reactions leading to either detoxification or activation of the compound. Understanding these interactions is crucial for evaluating the compound's therapeutic potential.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar compounds to assess their biological properties:

Case Study 1: Synthesis and Testing of Arylthio Compounds

A study highlighted the synthesis of various arylthio compounds that demonstrated potent inhibitory activity against dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis and cancer cell proliferation. The most effective compounds showed IC50 values in the nanomolar range, indicating strong potential as therapeutic agents .

Case Study 2: Structural Activity Relationship (SAR)

Research into the SAR of related compounds revealed that modifications in the aromatic substituents significantly affected biological activity. For example, the presence of hydrophobic groups enhanced binding affinity to target enzymes, which could be applicable to the compound .

Interaction Studies

To better understand how this compound behaves in biological systems, interaction studies are essential. Key areas of focus include:

  • Dose-response relationships : Evaluating how varying concentrations affect biological responses.
  • Target specificity : Identifying specific enzymes or receptors that interact with the compound.

Potential Applications

The potential applications of this compound span various fields including:

  • Pharmaceutical development : As a candidate for anticancer therapies.
  • Biochemical research : To study enzyme interactions and metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Systems

The triazatricyclo core distinguishes this compound from simpler bicyclic or monocyclic analogs. For example, (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol () shares a triazole ring but lacks the fused oxa-aza tricyclic system.

Substituent Effects

  • 4-Bromophenylmethylsulfanyl Group : Similar to 4-[(4-bromophenyl)sulfonyl]benzoic acid derivatives (), the bromophenyl group introduces steric bulk and electron-withdrawing effects. However, the sulfanyl (-S-) linker in the target compound may confer nucleophilic reactivity, unlike the sulfonyl (-SO₂-) group in , which is strongly electron-withdrawing .
  • 2-Methoxyphenyl Group : The methoxy substituent is a common pharmacophore in bioactive molecules, enhancing solubility via polarity. Comparatively, 3-methylphenyl analogs (e.g., ) exhibit reduced polarity, which may lower aqueous solubility .
  • Hydroxymethyl Group: This moiety enables hydrogen bonding, similar to secondary alcohols in , but differs from ketone intermediates (e.g., compound 11 in ), which lack H-bond donor capacity .

Physicochemical and Spectroscopic Properties

Table 1: Comparative Physicochemical Data

Property Target Compound 4-[(4-Bromophenyl)sulfonyl]benzoic Acid () (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol ()
Molecular Weight ~550 g/mol (estimated) 385.24 g/mol 461.35 g/mol
LogP (Predicted) 3.2 2.8 4.1
Key Functional Groups Sulfanyl, Methoxy, Hydroxymethyl Sulfonyl, Carboxylic Acid Sulfanyl, Triazole, Ethanol
UV-Vis λmax (nm) 275 (aromatic π→π*) 265 (sulfonyl n→π*) 280 (triazole π→π*)

Spectroscopic Analysis

  • NMR : The 4-bromophenyl group would show characteristic deshielded aromatic protons (δ 7.4–7.6 ppm), similar to and .
  • MS : A molecular ion peak at m/z ~550 (M+H⁺) is expected, with fragmentation patterns reflecting cleavage of the sulfanyl and hydroxymethyl groups.

Computational and Crystallographic Insights

  • Hydrogen Bonding : The hydroxymethyl group may form intermolecular H-bonds akin to those in , stabilizing crystal packing .
  • Docking Studies : Analogous to , the tricyclic core could exhibit high affinity for ATP-binding pockets (e.g., kinases) due to planar aromaticity .

Q & A

Basic: What synthetic strategies are recommended for synthesizing this compound, and how can structural confirmation be rigorously validated?

Methodological Answer:

  • Synthetic Routes : A multi-step approach is typically required, starting with the assembly of the tricyclic core. Key steps include:
    • Heterocycle Formation : Cyclocondensation of thiourea derivatives with α,β-unsaturated ketones to form the triazatricyclo framework .
    • Functionalization : Introduction of the 4-bromophenylmethylsulfanyl group via nucleophilic substitution (e.g., using NaSH in methanol) and subsequent alkylation with 2-methoxyphenyl halides .
    • Hydroxymethyl Addition : Reduction of a ketone intermediate (e.g., using NaBH₄ in THF) to introduce the terminal hydroxymethyl group .
  • Structural Validation :
    • X-ray Crystallography : Essential for confirming the tricyclic geometry and substituent positions. For example, analogous compounds were resolved with R-factors < 0.05 using Mo-Kα radiation .
    • NMR/HRMS : ¹H/¹³C NMR to verify substituent integration (e.g., methoxy singlet at ~3.8 ppm, bromophenyl aromatic signals) and high-resolution mass spectrometry for molecular ion confirmation .

Basic: Which analytical techniques are critical for assessing purity and structural integrity of this compound?

Methodological Answer:

  • Chromatography :
    • HPLC-PDA : Use a C18 column with a methanol/water gradient (60:40 to 90:10) to resolve impurities (retention time ~12–15 min) .
    • TLC Monitoring : Employ silica gel plates with ethyl acetate/hexane (3:7) to track reaction progress (Rf ~0.5 for the product) .
  • Spectroscopy :
    • FT-IR : Confirm key functional groups (e.g., -OH stretch at 3200–3400 cm⁻¹, C-S vibration at 650–700 cm⁻¹) .
    • NMR : 2D-COSY and HSQC to assign overlapping aromatic protons and verify connectivity .

Advanced: How can computational modeling elucidate the compound’s reactivity and target interactions in drug discovery?

Methodological Answer:

  • Docking Studies :
    • Protein Targets : Screen against kinases (e.g., EGFR) using AutoDock Vina. The bromophenyl group may occupy hydrophobic pockets, while the hydroxymethyl forms hydrogen bonds .
    • Scoring : Prioritize poses with binding energies < −8 kcal/mol and RMSD < 2.0 Å .
  • DFT Calculations :
    • Reactivity : Calculate Fukui indices to identify electrophilic sites (e.g., sulfur atoms in the triazole ring) prone to oxidation or nucleophilic attack .
    • Solubility Prediction : Use COSMO-RS to optimize solvent systems (e.g., DMSO/water mixtures) for biological assays .

Advanced: What strategies resolve discrepancies in biological activity data across studies (e.g., conflicting IC₅₀ values)?

Methodological Answer:

  • Experimental Design :
    • Standardized Assays : Use ATP-based luminescence for kinase inhibition to minimize variability. Include positive controls (e.g., staurosporine) .
    • Dose-Response Curves : Perform triplicate runs with 10-point dilution series (1 nM–100 µM) to ensure reproducibility .
  • Data Contradiction Analysis :
    • Metabolite Interference : Test for off-target effects using CYP450 inhibition panels (e.g., CYP3A4) if unexpected cytotoxicity arises .
    • Solvent Artifacts : Compare DMSO vs. aqueous solubility; precipitation at >1% DMSO may skew results .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound for selective biological activity?

Methodological Answer:

  • Substituent Variation :
    • Bromophenyl Replacement : Replace with 4-cyanophenyl to enhance π-π stacking in hydrophobic domains .
    • Methoxyl Positioning : Compare 2-methoxy vs. 3-methoxy isomers to assess steric effects on target binding .
  • Pharmacophore Mapping :
    • 3D-QSAR : Generate CoMFA models using IC₅₀ data from analogues. Prioritize electrostatic contributions (>70%) over steric .

Basic: What stability challenges arise during storage, and how can they be mitigated?

Methodological Answer:

  • Degradation Pathways :
    • Oxidation : The sulfanyl group is prone to oxidation; monitor via HPLC for sulfoxide/sulfone byproducts .
    • Hydrolysis : The oxa-ring may hydrolyze in aqueous buffers (pH > 8); store lyophilized at −20°C .
  • Stabilization :
    • Antioxidants : Add 0.1% BHT to stock solutions in DMSO .
    • Light Protection : Use amber vials to prevent photodegradation of the bromophenyl group .

Advanced: What in vitro and in vivo models are suitable for evaluating this compound’s pharmacokinetic profile?

Methodological Answer:

  • In Vitro ADME :
    • Microsomal Stability : Incubate with rat liver microsomes (1 mg/mL) and quantify parent compound loss over 60 min .
    • Caco-2 Permeability : Assess apical-to-basolateral transport (Papp > 1 × 10⁻⁶ cm/s indicates good absorption) .
  • In Vivo Models :
    • Rodent PK : Administer 10 mg/kg IV/orally to Sprague-Dawley rats; collect plasma at 0.5–24 h for LC-MS/MS analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7-{[(4-Bromophenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol
Reactant of Route 2
(7-{[(4-Bromophenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.